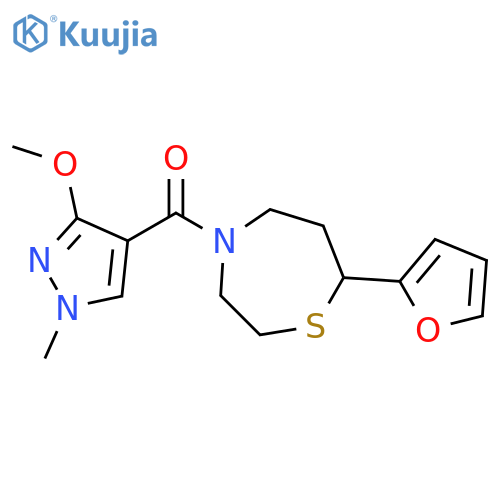Cas no 1790202-96-8 (7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane)

1790202-96-8 structure
商品名:7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
CAS番号:1790202-96-8
MF:C15H19N3O3S
メガワット:321.3946621418
CID:5368377
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 化学的及び物理的性質
名前と識別子
-
- [7-(furan-2-yl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
- 7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
-
- インチ: 1S/C15H19N3O3S/c1-17-10-11(14(16-17)20-2)15(19)18-6-5-13(22-9-7-18)12-4-3-8-21-12/h3-4,8,10,13H,5-7,9H2,1-2H3
- InChIKey: RLRCEZJNXBMKNJ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C2=CC=CO2)SCC1)(C1=CN(C)N=C1OC)=O
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6481-3690-5mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-1mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-20μmol |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-3mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-50mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 50mg |
$240.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-25mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 25mg |
$163.5 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-40mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 40mg |
$210.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-10mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-4mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3690-30mg |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane |
1790202-96-8 | 30mg |
$178.5 | 2023-09-08 |
7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
1790202-96-8 (7-(furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
